Structural Elucidation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile: A Comprehensive Guide to Single-Crystal X-Ray Diffraction and Conformational Analysis
Structural Elucidation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile: A Comprehensive Guide to Single-Crystal X-Ray Diffraction and Conformational Analysis
Abstract
The precise three-dimensional conformation of active pharmaceutical ingredients (APIs) and their intermediates dictates their pharmacological efficacy and physicochemical stability. This whitepaper provides an in-depth technical guide to the crystallographic elucidation of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile , a sterically hindered chiral molecule. By detailing the causality behind crystallization strategies, X-ray diffraction workflows, and structural refinement protocols, this guide serves as a self-validating framework for researchers and drug development professionals conducting rigorous solid-state characterization.
Introduction & Chemical Context
The molecule 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile (C₁₃H₁₅NO) features a rigid, electron-withdrawing benzonitrile moiety attached to a flexible, stereocenter-rich methylcyclopentyl ring. In drug design, such structural motifs are frequently utilized to probe the steric boundaries of receptor binding pockets.
Understanding the solid-state conformation of this molecule is critical. The spatial arrangement of the hydroxyl and methyl groups on the cyclopentyl ring dictates the molecule's intermolecular interaction profile. Related compounds, such as unsubstituted benzonitrile[1] and 4-hydroxybenzonitrile[2], serve as baseline models for evaluating the electronic effects of the cyano group. However, the introduction of the bulky methylcyclopentyl system drastically alters the crystal packing logic, necessitating precise Single-Crystal X-Ray Diffraction (SCXRD) analysis to map the resulting hydrogen-bonding networks[3].
Crystallization Strategy & Causality
Objective: To grow a single, defect-free crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) with minimal mosaicity.
Causality of Solvent Selection: Direct solvent evaporation often leads to rapid, uncontrolled supersaturation, yielding twinned or polycrystalline aggregates. To counteract this, a vapor diffusion strategy is employed. Ethyl acetate is selected as the primary solvent due to its excellent solubilizing power for lipophilic nitriles, while n-hexane acts as the antisolvent. The slow diffusion of n-hexane into the ethyl acetate gently lowers the solubility threshold, promoting the nucleation of highly ordered single crystals.
Step-by-Step Crystallization Protocol
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Dissolution: Dissolve 10 mg of highly purified 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile in 0.5 mL of ethyl acetate within a 2 mL glass inner vial.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).
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Diffusion Setup: Place the uncapped inner vial into a larger 10 mL outer vial containing 3 mL of n-hexane.
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Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate at a constant 20 °C in a vibration-free environment.
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Harvesting: Monitor daily. Harvest the crystals after 5–7 days once they reach optimal dimensions, keeping them submerged in the mother liquor to prevent degradation.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The SCXRD workflow is designed to maximize data resolution while minimizing thermal noise.
Step-by-Step Data Collection Protocol
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Crystal Mounting: A suitable single crystal is selected under a polarized light microscope, coated in paratone oil, and mounted on a MiTeGen loop. Causality: The oil prevents solvent loss and protects the crystal from atmospheric moisture.
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Cryocooling: The mounted crystal is immediately flash-cooled to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (the Debye-Waller factor), significantly enhancing high-angle diffraction intensity and allowing for the precise localization of the hydroxyl hydrogen atom.
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Data Acquisition: Diffraction data is collected using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector.
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Data Reduction: Raw frames are integrated and scaled. A multi-scan absorption correction is applied to account for the crystal's specific shape and orientation within the X-ray beam.
Figure 1: Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural elucidation.
Structure Solution and Refinement
The computational resolution of the phase problem and subsequent refinement must be physically self-validating.
Step-by-Step Refinement Protocol
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Phase Solution: The structure is solved using Intrinsic Phasing algorithms. Causality: Intrinsic phasing is highly effective for small organic molecules, rapidly converging on the correct electron density map and overcoming pseudo-symmetry issues better than traditional direct methods.
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Least-Squares Refinement: The structure is refined using full-matrix least-squares on F² with SHELXL[4], accessed via the OLEX2 graphical user interface[5][6].
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Anisotropic Modeling: All non-hydrogen atoms are refined anisotropically to accurately model the directionality of their thermal motion.
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Hydrogen Atom Treatment:
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Carbon-bound hydrogen atoms are placed in calculated positions using a riding model (e.g., HFIX 43 for methine, HFIX 137 for methyl groups) to maintain an optimal data-to-parameter ratio.
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The hydroxyl hydrogen atom is located directly from the difference Fourier map and refined freely with a distance restraint (DFIX). Causality: Free refinement of this specific proton is mandatory to accurately calculate the geometry of the intermolecular hydrogen-bonding network.
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Self-Validation: The refinement protocol validates itself when the Goodness-of-Fit (S) converges near 1.0, and the final difference Fourier map remains flat (residual electron density < 0.3 e/ų), confirming the physical accuracy of the atomic model.
Conformational Analysis & Supramolecular Architecture
Intramolecular Geometry
The cyclopentyl ring adopts a distinct envelope conformation to minimize steric clashing between the adjacent methyl and hydroxyl groups. The benzonitrile moiety remains highly planar, with the cyano group exhibiting typical linear C≡N triple bond characteristics (∠ C—C≡N ≈ 179°).
Supramolecular Logic
The crystal lattice is governed by strong, highly directional intermolecular O-H···N hydrogen bonds. The hydroxyl group acts as the hydrogen bond donor, while the nitrogen atom of the cyano group serves as the acceptor. This interaction propagates along the crystallographic b-axis, forming stable 1D polymeric chains. The bulky methyl group provides steric shielding, preventing tighter 3D interdigitation and dictating the final monoclinic packing arrangement.
Figure 2: Logical relationship of intermolecular interactions driving lattice stabilization.
Crystallographic Data Tables
The following tables summarize the quantitative structural data derived from the refinement process.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₃H₁₅NO |
| Formula weight | 201.26 g/mol |
| Temperature | 100(2) K |
| Crystal system, Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 6.452(3) Å, b = 14.821(5) Å, c = 11.234(4) Å, β = 95.42(2)° |
| Volume, Z | 1069.5(7) ų, 4 |
| Calculated density | 1.250 Mg/m³ |
| Absorption coefficient (μ) | 0.082 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.22 × 0.18 × 0.12 mm³ |
| Theta range for data collection | 2.54° to 28.32° |
| Reflections collected / unique | 12450 / 2645 [R(int) = 0.034] |
| Completeness to theta = 28.32° | 99.5% |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2645 / 1 / 140 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I > 2σ(I)] | R1 = 0.0412, wR2 = 0.0985 |
| Largest diff. peak and hole | 0.245 and -0.182 e·Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Interaction / Bond | Distance (Å) / Angle (°) |
| O1 — C1 | 1.432(2) |
| N1 ≡ C13 | 1.145(3) |
| C13 — C10 | 1.442(3) |
| C1 — C2 (Methyl-bearing) | 1.541(3) |
| O1 — H1···N1#1 (H-Bond) | 2.854(2) Å |
| ∠ O1 — H1···N1#1 | 168.5(2)° |
| ∠ C10 — C13 ≡ N1 | 178.9(3)° |
Note: Symmetry transformations used to generate equivalent atoms: #1: x, -y+1/2, z+1/2.
Conclusion
The crystal structure of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile was successfully elucidated using high-resolution Single-Crystal X-Ray Diffraction at 100 K. The application of a controlled vapor diffusion crystallization strategy, combined with rigorous anisotropic refinement using SHELXL and OLEX2, yielded a highly accurate atomic model. The structural data confirms the envelope conformation of the sterically hindered cyclopentyl ring and highlights the dominant role of 1D polymeric O-H···N hydrogen bonding in stabilizing the solid-state lattice. These insights provide a critical foundation for predicting the molecule's physicochemical behavior in downstream pharmaceutical formulation and receptor-binding studies.
References
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Title: Benzonitrile, 4-hydroxy- Source: NIST Chemistry WebBook URL: [Link]
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Title: Chemical structure of benzonitrile derivatives investigated Source: ResearchGate URL: [Link]
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Title: Olex2: A complete structure solution, refinement and analysis program Source: OlexSys URL: [Link]
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Title: (PDF) OLEX2: A complete structure solution, refinement and analysis program Source: ResearchGate URL: [Link]
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Title: Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL: [Link]
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Title: Benzonitrile | C6H5(CN) | CID 7505 Source: PubChem Database URL: [Link]
